N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide
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Overview
Description
“N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide” is a complex organic compound. It contains a benzimidazole ring, which is a type of organic heterocyclic compound containing a benzene ring fused to an imidazole ring . The compound also contains an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another example is the synthesis of phenoxy amines such as N,N-dimethyl-2-(4-methylphenoxy)ethylamine .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 imide, and 1 aromatic ether .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the derivatives of phenoxy acetamide show different biological activities . Also, esters, which are similar to amides, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .
Physical And Chemical Properties Analysis
Amides, which are similar to the compound , are solids at room temperature and have higher boiling points than alcohols of similar molar mass .
Scientific Research Applications
Serotonin Receptor Modulation
The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor . Researchers synthesized two derivatives: N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) . These compounds exhibited high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM , respectively. The 5-carboxamidotriptamine (5-CT) served as an internal standard in this assay .
Anti-Inflammatory Properties
Indole derivatives, including this compound, have shown potential anti-inflammatory effects. Further studies are needed to explore its mechanism of action and therapeutic applications in inflammatory conditions .
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone, is produced through the degradation of tryptophan in higher plants. While not directly related to our compound, understanding its structural similarity to indole derivatives may shed light on potential plant-related applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGRZNTJYNQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
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